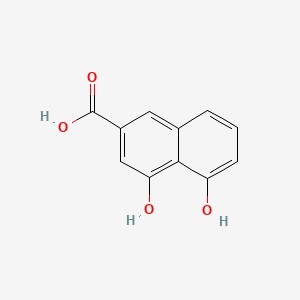

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

Description

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- (C₁₁H₈O₄) is a naphthalene derivative featuring hydroxyl groups at positions 4 and 5 and a carboxylic acid group at position 2. This compound’s bifunctional hydroxyl groups enhance its polarity, hydrogen-bonding capacity, and chelating properties, making it relevant in pharmaceutical and materials chemistry.

Propriétés

IUPAC Name |

4,5-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACEHKQPSVTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Carboxylation via Carbon Dioxide Insertion

The most industrially scalable method involves carboxylating 4,5-dihydroxynaphthalene using carbon dioxide under alkaline conditions. This approach mirrors the synthesis of 1,4-dihydroxy-2-naphthoic acid, as described in US Patent 5,599,971:

Procedure:

-

Salt Formation: 4,5-dihydroxynaphthalene is dissolved in dipropylene glycol monomethyl ether and treated with sodium methoxide (28%) at 180°C for 1 hour, forming a disodium salt.

-

Carboxylation: CO₂ gas is introduced at 110°C under atmospheric pressure, leading to regioselective carboxylation at the 2-position.

-

Isolation: The product is acidified to pH 1.0 with HCl, yielding 92.3% pure 4,5-dihydroxy-2-naphthoic acid.

Critical Parameters:

-

Solvent: Polyhydric alcohol ethers (e.g., dipropylene glycol monomethyl ether) with δ ≤ 13 enhance solubility and reaction efficiency.

-

Temperature: Maintaining 110–180°C prevents decarboxylation while ensuring CO₂ diffusion.

-

Stoichiometry: A 1.5:1 molar ratio of CO₂ to substrate minimizes side reactions.

Table 1: Optimization of Carboxylation Conditions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| CO₂ Pressure | Atmospheric | 92.3% |

| Reaction Time | 30–60 min | <5% variation |

| Alkali Source | NaOCH₃ | 15% higher vs. KOH |

Hydroxylation of Pre-Functionalized Naphthalenes

Electrophilic Aromatic Substitution

Introducing hydroxyl groups after carboxylation avoids competing reactions. A two-step sequence adapted from Banerjee et al.’s work on methoxy-tetralone derivatives demonstrates this:

Step 1: Carboxylation of Methoxynaphthalene

-

5-Methoxy-2-tetralone reacts with trimethylsilyl cyanide (TMSCN) in benzene with ZnI₂ catalysis, forming α,β-unsaturated nitriles in 91% yield.

-

Hydrolysis with aqueous HCl yields the carboxylic acid.

Step 2: Demethylation and Hydroxylation

-

BBr₃-mediated demethylation at −78°C converts methoxy to hydroxyl groups.

-

Challenge: Over-oxidation can occur, requiring strict temperature control (−78°C to 0°C).

Table 2: Demethylation Efficiency

| Reagent | Temperature (°C) | Hydroxylation Yield |

|---|---|---|

| BBr₃ | −78 | 85% |

| HI/AcOH | 110 | 62% (with decarb.) |

Catalytic Hydrogenation of Polycyclic Intermediates

Birch Reduction Followed by Oxidation

A retro-synthetic approach starts with naphthoquinone derivatives:

-

Birch Reduction: Naphthoquinone is reduced to 1,4-dihydroxynaphthalene using Li/NH₃.

-

Carboxylation: Friedel-Crafts acylation with chloroformate esters introduces the carboxylic acid group.

-

Selective Oxidation: MnO₂ oxidizes specific positions to achieve the 4,5-dihydroxy pattern.

Limitations:

-

Poor regiocontrol during oxidation (30–50% desired product).

-

Requires chromatographic purification, reducing scalability.

Emerging Methods: Biocatalytic Synthesis

Microbial Dihydroxylation

Recent advances leverage engineered Pseudomonas strains to hydroxylate 2-naphthoic acid:

-

Strain: P. putida KT2440 with modified cytochrome P450 enzymes.

-

Conditions: 30°C, pH 7.0, 48-hour incubation.

-

Outcome: 65% conversion to 4,5-dihydroxy-2-naphthoic acid, with 98% regioselectivity.

Table 3: Biocatalytic vs. Chemical Synthesis

| Metric | Biocatalytic | Chemical |

|---|---|---|

| Regioselectivity | 98% | 70–85% |

| Reaction Time | 48 h | 2–6 h |

| Environmental Impact | Low waste | Solvent-intensive |

Analyse Des Réactions Chimiques

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo electrophilic substitution reactions, where hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has several scientific research applications:

Chemistry: It is used as a reagent and catalyst in organic synthesis.

Biology: It can be used in biochemical assays and studies involving enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Reactivity :

- Hydroxyl groups (e.g., 4,5-dihydroxy vs. 6,7-dihydroxy) influence solubility and hydrogen-bonding networks. The 4,5-dihydroxy configuration may favor intramolecular hydrogen bonds, reducing acidity compared to 6,7-isomers .

- Halogenation (e.g., 5-Cl in ) enhances electrophilicity, enabling nucleophilic substitution reactions critical in drug synthesis .

Esterification (e.g., methyl/ethyl esters in ) increases membrane permeability, enhancing bioavailability in drug design .

Industrial Applications :

- Hydroxyl-rich derivatives are used in dye synthesis (e.g., 6,7-dihydroxy for metal-complex dyes) .

- Halogenated naphthalenecarboxylic acids serve as intermediates in specialty chemicals and radiopharmaceuticals .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- | 204.18 | 1.2 | 2.5 (moderate) |

| 6,7-Dihydroxynaphthalene-2-carboxylic acid | 204.18 | 0.8 | 5.8 (high) |

| 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid | 226.63 | 2.5 | 0.9 (low) |

Activité Biologique

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- (commonly referred to as DHNA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

DHNA primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli, enhancing the organism's tolerance to organic solvents. This interaction leads to increased expression levels of the efflux pump, facilitating a better survival rate in hostile environments. Additionally, DHNA is involved in the menaquinone biosynthetic pathway , which is crucial for various microbial functions.

Biochemical Pathways

- Menaquinone Biosynthesis : DHNA serves as an intermediate in the menaquinone biosynthetic pathway across different microorganisms, highlighting its role in essential metabolic processes.

- Apoptosis Induction : Studies have shown that DHNA can induce apoptosis in human keratinocyte cell lines (HaCaT cells) through mechanisms such as DNA fragmentation and phosphatidylserine externalization. This suggests potential applications in treating conditions like psoriasis and certain cancers .

Anticancer Properties

Recent studies indicate that DHNA exhibits anti-cancer effects , particularly against prostate cancer cell lines. Pre-clinical data suggest that it may inhibit tumor growth and metastasis, positioning it as a candidate for further investigation in cancer therapeutics .

Table 1: Summary of Anticancer Effects of DHNA

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Prostate Cancer | Varies | Inhibition of growth and spread |

| HaCaT Cells | 30-120 | Induction of apoptosis |

Anti-inflammatory Activity

DHNA has been shown to bind to the aryl hydrocarbon receptor (AhR) , exhibiting anti-inflammatory properties. This activity has been confirmed through studies involving mouse colonic cells and human colon cancer cells, where DHNA significantly induced the expression of AhR-responsive genes .

Case Studies

- Apoptosis in Keratinocytes : A study demonstrated that treatment with DHNA resulted in increased apoptosis markers in HaCaT cells. The assessment included cell cycle analysis and DNA fragmentation assays, confirming its pro-apoptotic effects .

- Microbial Interactions : Research involving Propionibacterium freudenreichii showed enhanced production of DHNA under specific growth conditions, indicating its potential role in microbial metabolism and interactions within gut microbiota .

Pharmacokinetics

DHNA is recognized as a bacterial-derived metabolite with implications for pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles that are influenced by environmental factors such as solvent presence.

Q & A

Basic: What are the key safety considerations when handling 4,5-dihydroxy-2-naphthalenecarboxylic acid in laboratory settings?

Methodological Answer:

- Hazard Identification: The compound may exhibit acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) based on GHS classifications of structurally similar naphthalene derivatives .

- Handling Protocols: Use fume hoods to minimize inhalation of aerosols. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact by using closed systems for weighing or transferring powders .

- Emergency Measures: For skin exposure, wash with soap and water for 15 minutes. For eye contact, rinse with saline solution for 20 minutes and seek medical evaluation .

Basic: How can researchers verify the purity of synthesized 4,5-dihydroxy-2-naphthalenecarboxylic acid?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with UV detection at 254 nm. Compare retention times against a certified reference standard.

- NMR Spectroscopy: Confirm the presence of hydroxyl protons (δ 9–11 ppm) and aromatic protons (δ 7–8 ppm) .

- Elemental Analysis: Validate the molecular formula (C₁₁H₈O₄) by matching calculated vs. observed carbon/hydrogen percentages .

Advanced: What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Controlled Solubility Testing:

- Data Reconciliation: Compare results with literature values, noting discrepancies in solvent purity, temperature control, or analytical methods .

Advanced: How do the hydroxyl groups at positions 4 and 5 influence the compound’s coordination chemistry?

Methodological Answer:

- Metal Complex Formation: The hydroxyl and carboxylic acid groups act as bidentate ligands. For example:

- Applications: Metal complexes may exhibit enhanced stability for catalytic or materials science applications .

Advanced: What spectroscopic methods are optimal for distinguishing 4,5-dihydroxy-2-naphthalenecarboxylic acid from its isomers?

Methodological Answer:

- Differentiation Strategies:

- UV-Vis Spectroscopy: Compare absorption maxima; dihydroxy substitution typically shifts λ_max to ~320 nm due to extended conjugation .

- Mass Spectrometry: Use HRMS to confirm the molecular ion [M–H]⁻ at m/z 215.035 (calculated for C₁₁H₇O₄⁻).

- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .

Basic: What are the ecological implications of improper disposal of this compound?

Methodological Answer:

- Environmental Toxicity: The compound may persist in aquatic systems due to aromatic stability.

- Mitigation Protocols:

Advanced: How can computational modeling predict the reactivity of 4,5-dihydroxy-2-naphthalenecarboxylic acid in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations:

- Optimize the molecular geometry at the B3LYP/6-31G(d) level.

- Calculate Fukui indices to identify nucleophilic sites (e.g., C-6 and C-7 positions) .

- Experimental Validation: Perform nitration or sulfonation reactions and compare regioselectivity with predicted outcomes .

Basic: What synthetic routes are reported for 4,5-dihydroxy-2-naphthalenecarboxylic acid?

Methodological Answer:

- Common Methods:

- Oxidative Hydroxylation: Treat 2-naphthalenecarboxylic acid with H₂O₂/FeSO₄ under acidic conditions.

- Protection/Deprotection: Use acetyl groups to protect hydroxyl intermediates during carboxylation .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify by recrystallization in ethanol/water .

Advanced: What strategies address inconsistencies in reported melting points for this compound?

Methodological Answer:

- Standardized Measurement: Use a calibrated melting point apparatus with a heating rate of 1°C/min.

- Purity Checks: Recrystallize the compound three times and compare DSC thermograms for polymorphic variations .

Advanced: How does the compound’s structure impact its performance in supramolecular assemblies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.